REACTION_CXSMILES
|
[Li]N1C(C)(C)CCC[C:3]1(C)C.[CH3:12][O:13][C:14]1[C:23]2[C:18](=[C:19]([CH3:28])[C:20]([O:26][CH3:27])=[C:21]([O:24][CH3:25])[CH:22]=2)[CH:17]=[C:16]([C:29]([OH:31])=[O:30])[CH:15]=1.CI.O>C1COCC1>[CH2:28]([C:19]1[C:20]([O:26][CH3:27])=[C:21]([O:24][CH3:25])[CH:22]=[C:23]2[C:18]=1[CH:17]=[C:16]([C:29]([OH:31])=[O:30])[CH:15]=[C:14]2[O:13][CH3:12])[CH3:3]
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
[Li]N1C(CCCC1(C)C)(C)C
|
Name
|
|
Quantity
|
0.414 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC2=C(C(=C(C=C12)OC)OC)C)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.943 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 2 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 h at 0° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to ambient temperature
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ethyl ether (2×20 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized (cyclohexane/ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=C(C=C2C(=CC(=CC12)C(=O)O)OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.392 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |